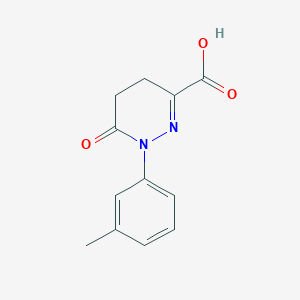

1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a 3-methylphenyl substituent at the 1-position of the tetrahydropyridazine ring and a carboxylic acid group at the 3-position. The core structure is synthesized via condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and functionalization steps .

The molecular formula is C₁₂H₁₂N₂O₃ (calculated molecular weight: 232.24 g/mol), derived from the base structure (C₅H₆N₂O₃) and the 3-methylphenyl group (C₇H₇). Pyridazine derivatives are often explored for bioactivity, particularly antibacterial applications, due to their resemblance to quinolone antibiotics .

Properties

IUPAC Name |

1-(3-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-3-2-4-9(7-8)14-11(15)6-5-10(13-14)12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKJWHAKRDOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CCC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridazine ring. One common method is the cyclization of 1-(3-methylphenyl)-4,5-dihydropyridazine-3-carboxylic acid under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

Reduction: Reduction reactions can be performed on the pyridazine ring to produce different analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as halides or amines can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Reduced pyridazine analogs.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with structurally similar analogues, focusing on substituents, molecular properties, and reported activities:

Critical Analysis of Structural and Functional Differences

- Substituent Effects: Aryl vs. Halogenation: Fluorine or chlorine atoms on the aryl ring (e.g., 3-fluorobenzyl, 3-chlorophenyl) may influence electronic properties and binding affinity to biological targets. For example, 1-(3-chlorophenyl)-6-methyl-4-oxo-... showed antibacterial activity against gram-positive and gram-negative bacteria, comparable to fluoroquinolones . Oxo Position: The target compound’s 6-oxo group differs from the 4-oxo group in 1-(3-chlorophenyl)-6-methyl-4-oxo-..., which could alter hydrogen-bonding interactions in biological systems.

Physical Properties :

Safety and Handling :

- The unsubstituted core compound is associated with skin, eye, and respiratory irritation (GHS H315, H319, H335) . Substituted analogues may have modified toxicity profiles, though specific data are often lacking.

Biological Activity

1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a compound with a complex chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 218.21 g/mol. The compound features a tetrahydropyridazine core that is known for its diverse biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| LogP | 2.56 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 74.57 Ų |

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyridazines exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving several tetrahydropyridazine derivatives, it was noted that certain analogs exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Specifically:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) MEL-8 |

|---|---|---|

| 1-(3-Methylphenyl)-6-oxo... | 2.5 | 3.0 |

| Reference Compound (Doxorubicin) | 1.0 | 1.5 |

These findings suggest that the compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity in treated cells.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that it may possess antibacterial properties against Gram-positive bacteria.

Research Findings:

A study assessing the antimicrobial efficacy of various tetrahydropyridazine derivatives found that:

- The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- It showed moderate activity against Escherichia coli with an MIC of 64 µg/mL.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis: By interfering with nucleic acid synthesis pathways.

- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.

- Antioxidant Activity: Potentially reducing oxidative stress within cells.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:

The synthesis typically involves cyclization of substituted pyridazine precursors. A common approach includes:

- Starting Materials : Phenylacetic acid derivatives or pre-functionalized pyridazine intermediates (e.g., hydrazine hydrate for cyclization) .

- Reagents/Conditions : Use of lithium hydroxide monohydrate in a THF/water solvent system at 0°C to stabilize intermediates and minimize side reactions .

- Key Step : Nucleophilic attack on an electrophilic center to form the tetrahydropyridazine ring. Temperature control (<5°C) is critical to prevent premature hydrolysis of ester groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 261.0874 for C₁₂H₁₂N₂O₃) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%) and detect hydrolyzed byproducts .

Advanced: How does the introduction of the 3-methylphenyl substituent influence the compound's bioactivity compared to other aryl-substituted analogs?

Methodological Answer:

The 3-methylphenyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs include:

- Structural-Activity Relationship (SAR) :

- Experimental Design :

- In vitro assays : Test inhibitory activity against enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.

- Computational modeling : Compare binding energies of substituents via docking simulations (AutoDock Vina) .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound across different in vitro models?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols :

- Cell lines : Use isogenic models (e.g., prostate cancer PC3 vs. LNCaP) to control for genetic heterogeneity .

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies due to cytotoxicity thresholds .

- Data Normalization :

- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay batch .

- Meta-analysis : Pool data from multiple studies using fixed-effects models to account for inter-lab variability .

Advanced: What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity profile of this compound?

Methodological Answer:

- Pharmacokinetics :

- Toxicity :

- Acute toxicity : OECD Guideline 423; observe mortality/morbidity in mice over 14 days .

- Hepatorenal function : Measure ALT, creatinine, and BUN levels post-administration .

Advanced: How can computational chemistry optimize the design of derivatives with improved target selectivity?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify sites for substitution (e.g., para-position of the phenyl ring) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with mTOR kinase) to predict binding stability .

- ADMET Prediction : Use SwissADME to forecast solubility (LogP <3) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.